molecular formula C23H17FN2O4 B251789 N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No. B251789
M. Wt: 404.4 g/mol
InChI Key: NVEYUFXDLVQFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FN-1501 belongs to the class of benzofuran carboxamides and has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of FN-1501 is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and fibrosis.
Biochemical and Physiological Effects
FN-1501 has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and attenuate fibrosis in various organs.

Advantages and Limitations for Lab Experiments

One of the major advantages of FN-1501 is its potential therapeutic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of FN-1501 is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of FN-1501. One potential direction is to investigate its therapeutic potential in various disease models, such as cancer, inflammatory bowel disease, and liver fibrosis. Another direction is to optimize the synthesis method to improve the yield and solubility of FN-1501. Additionally, further studies are needed to elucidate the exact mechanism of action of FN-1501 and to identify potential drug targets for its therapeutic effects.
Conclusion
In conclusion, FN-1501 is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been studied extensively for its various biochemical and physiological effects and has shown promise in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

FN-1501 can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylboronic acid with 4-fluorobenzoyl chloride in the presence of a palladium catalyst to form 4-fluorobenzoyl-2-methoxyphenylboronic acid. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid in the presence of an activating agent to form FN-1501.

Scientific Research Applications

FN-1501 has been studied for its potential therapeutic properties in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases.

properties

Molecular Formula

C23H17FN2O4

Molecular Weight

404.4 g/mol

IUPAC Name

N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17FN2O4/c1-29-20-13-17(25-22(27)14-6-8-16(24)9-7-14)10-11-18(20)26-23(28)21-12-15-4-2-3-5-19(15)30-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

NVEYUFXDLVQFBL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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